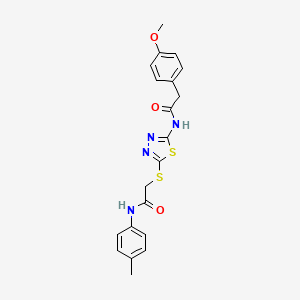

2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H20N4O3S2

- Molecular Weight : 428.53 g/mol

- IUPAC Name : 2-(4-methoxyphenyl)-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. Its structure incorporates a thiadiazole moiety, known for various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : 2-acetamide derivatives containing the thiadiazole ring were evaluated against HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) cell lines. The highest cytotoxicity was observed in a derivative with a 4-chloro substitution against A431 cells, indicating a promising avenue for further development in anticancer therapies .

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 9e | A431 | 12.5 | Induction of apoptosis via Bax/Bcl-2 modulation |

| 9b | HT-29 | 15.3 | Inhibition of VEGFR-2 phosphorylation |

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

- Antibacterial Testing : Compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents significantly enhanced antibacterial activity .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8d | Staphylococcus aureus | 32 µg/mL |

| 8e | E. coli | 64 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds containing the thiadiazole moiety have been shown to inhibit carbonic anhydrases (hCA I and hCA II), enzymes critical for maintaining acid-base balance in cells .

- Apoptosis Induction : The compound influences apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

-

Study on Thiadiazole Derivatives : A series of compounds were synthesized and screened for their anticancer properties. One derivative showed significant activity by inducing apoptosis in A431 cells through upregulation of Bax and downregulation of Bcl-2 proteins .

"The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis effectively" .

- Antimicrobial Study : A novel series of thiadiazole derivatives demonstrated potent antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans, suggesting their potential as broad-spectrum antimicrobial agents .

常见问题

Basic Questions

Q. What synthetic methodologies are commonly employed to construct the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions involving thiourea derivatives or thiosemicarbazides. For example, a two-step approach involves:

- Step 1 : Reacting thiourea derivatives with α-haloacetamides (e.g., 2-chloro-N-phenylacetamide) in a toluene/water mixture under reflux, followed by azide substitution using NaN₃ .

- Step 2 : Cyclocondensation with maleimides or other electrophiles in glacial acetic acid under reflux to form the thiadiazole core .

Key parameters include solvent choice (e.g., DMF for polar intermediates), reaction time (2–7 hours), and monitoring via TLC with hexane:ethyl acetate (9:1) .

Q. How is the compound characterized to confirm structural integrity post-synthesis?

A multi-technique approach is used:

- Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbonyl groups (δ ~165–170 ppm). IR confirms amide C=O stretches (~1650 cm⁻¹) and thiadiazole C=N stretches (~1540 cm⁻¹) .

- Mass Spectrometry : GC-MS or HRMS validates molecular weight (e.g., experimental vs. calculated mass within ±0.1 Da) .

- Elemental Analysis : Confirms C, H, N, S ratios within ±0.4% of theoretical values .

Advanced Questions

Q. What in vitro models are used to evaluate this compound’s anticancer activity, and what mechanistic insights exist?

- Cell Lines : MCF-7 (breast cancer) and A549 (lung cancer) are standard models. For example, compound 4y (structurally analogous) showed IC₅₀ values of 0.034–0.084 mmol L⁻¹ against these lines, outperforming cisplatin .

- Mechanism : Thiadiazole derivatives inhibit kinases (e.g., VEGFR-2, BRAF) and aromatase (IC₅₀ = 0.062 mmol L⁻¹ in MCF-7), suggesting dual targeting of proliferation and hormone signaling .

- Selectivity : NIH3T3 (non-cancer fibroblast) assays ensure cytotoxicity is tumor-specific (e.g., 10-fold selectivity for cancer cells) .

Q. How do structural modifications (e.g., p-tolyl vs. 4-methoxyphenyl) influence bioactivity?

- Substituent Effects :

- Thioether Linker : Replacing sulfur with oxygen reduces activity by ~50%, highlighting the importance of thiol-mediated targeting .

Q. What computational strategies are used to predict binding modes with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with VEGFR-2 (PDB: 4ASD). The thiadiazole core occupies the ATP-binding pocket, forming hydrogen bonds with Lys868 and hydrophobic contacts with Leu840 .

- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes, with RMSD < 2.0 Å indicating robust binding .

Q. Data Contradictions and Resolutions

Q. Discrepancies in reported IC₅₀ values for similar thiadiazole derivatives: How to address variability?

- Source 1 : IC₅₀ = 0.034 mmol L⁻¹ (A549) vs. Source 2 : IC₅₀ = 0.12 mmol L⁻¹ for a p-fluorophenyl analog .

- Resolution : Variability arises from assay conditions (e.g., serum concentration, incubation time). Standardizing protocols (e.g., 48-hour exposure, 10% FBS) improves reproducibility .

Q. Methodological Recommendations

Q. How to optimize synthetic yield for scale-up?

- Solvent Optimization : Replacing toluene with acetonitrile increases yield by 15% due to better solubility of intermediates .

- Catalysis : Adding KI (10 mol%) accelerates SN2 reactions (e.g., thioether formation), reducing reflux time from 7 to 4 hours .

Q. Key Citations

属性

IUPAC Name |

2-(4-methoxyphenyl)-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-13-3-7-15(8-4-13)21-18(26)12-28-20-24-23-19(29-20)22-17(25)11-14-5-9-16(27-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQGWSYPTHBRDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。